Dolasetron mesylate

Description

Properties

IUPAC Name |

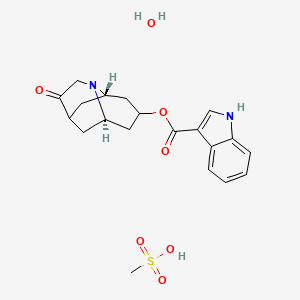

methanesulfonic acid;[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2/t11?,12-,13+,14?;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFFGPOXNNGTGZ-RCSCTSIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1[C@@H]2CC(C[C@H]3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115956-13-3, 878143-33-0 | |

| Record name | 1H-Indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, stereoisomer, methanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dolasetron Mesylate Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Mechanisms of Dolasetron Mesylate

Serotonin (B10506) 5-HT3 Receptor Antagonism

The antiemetic effect of dolasetron (B1670872) mesylate is rooted in its ability to selectively block 5-HT3 receptors. drugbank.comhres.ca These receptors are ligand-gated ion channels, and their activation by serotonin (5-hydroxytryptamine or 5-HT) plays a pivotal role in the emetic reflex. nih.govmdpi.com

Specificity and Selectivity of 5-HT3 Receptor Interaction

Dolasetron and its active metabolite, hydrodolasetron (B601787), are characterized by their high specificity and selectivity for the 5-HT3 receptor. hres.cafda.gov Research has demonstrated that these compounds have a low affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT2, as well as for dopamine (B1211576) receptors. drugbank.comhres.cafda.gov This selectivity is critical as it minimizes the potential for off-target effects that could arise from interactions with other receptor systems. One study highlighted that dolasetron exhibits a 200-fold selectivity for 5-HT3 receptors over the other tested serotonin receptor subtypes. drugbank.com

Ligand Binding and Receptor Affinity Studies

The potency of dolasetron as a 5-HT3 receptor antagonist has been quantified through ligand binding and receptor affinity studies. These studies measure the strength of the interaction between a compound (ligand) and a receptor. A common measure of affinity is the pIC50 value, which is the negative logarithm of the concentration of an inhibitor that causes 50% inhibition. For dolasetron mesylate, a pIC50 value of 7.55 at the 5-HT3 receptor has been reported, indicating a potent interaction. drugbank.com

Another important metric is the 50% inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Studies have reported an IC50 value of 11.8 nM for dolasetron at the 5-HT3A receptor. researchgate.net

Role of Hydrodolasetron as the Primary Active Metabolite

Following administration, this compound is rapidly and completely metabolized to its major active metabolite, hydrodolasetron. hres.canih.gov This conversion is mediated by the ubiquitous enzyme carbonyl reductase. amegroups.orgrxlist.com Hydrodolasetron is considered the most clinically relevant species, as it is largely responsible for the pharmacological activity of the drug. drugbank.comnih.gov

Comparative Receptor Affinity of Dolasetron and Hydrodolasetron

Hydrodolasetron exhibits a significantly higher affinity for the 5-HT3 receptor compared to the parent compound, dolasetron. nih.gov Research has shown that hydrodolasetron is approximately 40 to 50 times more potent than dolasetron in binding to the 5-HT3 receptor. researchgate.netnih.gov This is reflected in their respective IC50 values, with hydrodolasetron having an IC50 of 0.29 nM, which is substantially lower than that of dolasetron (11.8 nM). researchgate.net

Table 1: Comparative Receptor Affinity of Dolasetron and Hydrodolasetron at the 5-HT3A Receptor This table is interactive. You can sort the data by clicking on the column headers.

| Compound | IC50 (nM) | Relative Potency |

|---|---|---|

| Dolasetron | 11.8 | 1x |

Contribution of Hydrodolasetron to Pharmacological Activity

Given its markedly higher receptor affinity and its rapid formation from the parent drug, hydrodolasetron is the primary mediator of dolasetron's antiemetic effects. drugbank.comnih.gov The peak plasma concentration of hydrodolasetron occurs approximately one hour after oral administration of dolasetron. rxlist.com The sustained presence and potent activity of hydrodolasetron at the 5-HT3 receptors are what ultimately lead to the prevention of nausea and vomiting.

Neurophysiological Pathways of Antiemetic Action

The antiemetic action of dolasetron, through its active metabolite hydrodolasetron, involves the interruption of key neurophysiological pathways that initiate the vomiting reflex.

The primary trigger for chemotherapy-induced nausea and vomiting is the release of large amounts of serotonin from enterochromaffin cells in the lining of the small intestine. hres.cahres.ca This released serotonin then activates 5-HT3 receptors located on the peripheral terminals of the vagus nerve. nih.govhres.ca The vagal afferent nerves transmit these signals to the central nervous system, specifically to the nucleus of the solitary tract and the chemoreceptor trigger zone (CTZ) located in the area postrema of the brainstem. drugbank.comhres.ca

The CTZ, which lies outside the blood-brain barrier, can also be directly stimulated by emetogenic substances in the bloodstream. The activation of 5-HT3 receptors in the CTZ further contributes to the emetic signaling cascade. drugbank.com By blocking these 5-HT3 receptors both peripherally on vagal nerve terminals and centrally in the CTZ, hydrodolasetron effectively inhibits the afferent signals to the vomiting center in the medulla oblongata, thereby preventing the initiation of the vomiting reflex. drugbank.com

Peripheral Vagal Afferent Pathway Modulation

A primary mechanism of this compound's action is the modulation of the peripheral vagal afferent pathways. dovepress.comnih.gov Emetogenic stimuli, such as chemotherapeutic agents, can cause the release of serotonin from enterochromaffin cells located in the lining of the small intestine. patsnap.comhres.cahres.ca This released serotonin then binds to 5-HT3 receptors on the terminals of the vagus nerve. hres.cahres.ca The activation of these receptors initiates signals that travel to the vomiting center in the medulla oblongata, a key region in the brainstem controlling the emetic reflex. patsnap.com

Dolasetron, through its active metabolite hydrodolasetron, acts as a selective and competitive antagonist at these peripheral 5-HT3 receptors. patsnap.comhres.ca By blocking serotonin from binding to these receptors in the gastrointestinal tract, dolasetron effectively interrupts the transmission of emetic signals from the periphery to the central nervous system. patsnap.commims.com This peripheral blockade is considered a major contributor to its antiemetic efficacy. dovepress.commims.com

Central Chemoreceptor Trigger Zone Interaction

In addition to its peripheral actions, this compound also interacts with the central chemoreceptor trigger zone (CTZ). drugbank.compatsnap.com The CTZ, located in the area postrema of the brainstem, is a crucial area for detecting emetogenic substances in the bloodstream. drugbank.comhres.cahres.ca This area is rich in 5-HT3 receptors. drugbank.comhres.ca

This compound crosses the blood-brain barrier and its active metabolite, hydrodolasetron, competitively blocks the 5-HT3 receptors within the CTZ. patsnap.com This central antagonism prevents serotonin from stimulating the CTZ, thereby inhibiting the initiation of the vomiting reflex at a central level. drugbank.compatsnap.com The dual action of dolasetron on both peripheral and central 5-HT3 receptors provides a comprehensive blockade of the pathways that lead to nausea and vomiting. drugbank.compatsnap.com

Interruption of Emetic Signal Transduction

The fundamental mechanism by which this compound works is the interruption of the signal transduction pathway that leads to emesis. patsnap.com Serotonin (5-hydroxytryptamine) is a key neurotransmitter in this process. patsnap.com When released in response to emetogenic triggers, it acts as a signaling molecule by binding to 5-HT3 receptors. patsnap.comhres.ca

The binding of serotonin to these receptors, which are ligand-gated ion channels, would normally trigger a cascade of events leading to the generation of an emetic signal. Dolasetron's antagonistic action at these receptors prevents this initial step. patsnap.com By competitively inhibiting serotonin binding, dolasetron effectively halts the signal transduction process at its origin, both in the peripheral nervous system and the CTZ. patsnap.com This blockade of signal transduction is the ultimate reason for its effectiveness in preventing nausea and vomiting. patsnap.com

Interactive Data Table: Key Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Mechanism of Action | Selective antagonist of serotonin 5-HT3 receptors. drugbank.compatsnap.comhres.ca |

| Active Metabolite | Hydrodolasetron, formed by the reduction of dolasetron. drugbank.compatsnap.com |

| Peripheral Action | Blocks 5-HT3 receptors on vagal afferent nerves in the gastrointestinal tract. patsnap.comhres.cadovepress.com |

| Central Action | Blocks 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) of the area postrema. drugbank.compatsnap.comhres.ca |

| Effect on Signal Transduction | Interrupts the emetic signal pathway initiated by serotonin binding. patsnap.com |

Pharmacokinetic Research of Dolasetron Mesylate and Hydrodolasetron

Biotransformation Pathways and Metabolite Formation

The metabolism of dolasetron (B1670872) mesylate is a rapid and complex process, primarily characterized by its conversion to a pharmacologically active metabolite, hydrodolasetron (B601787).

Following administration, dolasetron mesylate is swiftly and almost entirely metabolized into its active form, hydrodolasetron. drugs.comnih.gov This conversion is so rapid that the parent drug, dolasetron, is often found in very low or undetectable concentrations in plasma. fda.govnih.gov The elimination half-life of intravenous dolasetron is less than 10 minutes. hres.cafda.govnih.gov This rapid transformation underscores the clinical significance of hydrodolasetron, which is largely responsible for the pharmacological effects of the drug. nih.govdrugbank.com

The primary enzymatic pathway responsible for the conversion of dolasetron to hydrodolasetron is reduction by carbonyl reductase. fda.govfda.govnih.gov This ubiquitous enzyme facilitates the reduction of the carbonyl group on the dolasetron molecule to a secondary alcohol, forming hydrodolasetron. nih.govnih.gov Studies have identified that various aldo-keto reductases (AKRs), including AKR1C1, AKR1C2, and AKR1C4, as well as carbonyl reductase (CR), are capable of reducing dolasetron. nih.gov AKR1C1 and AKR1C4, in particular, have been shown to be highly efficient in this conversion. nih.gov The widespread presence of these enzymes throughout human tissues contributes to the rapid and extensive metabolism of dolasetron. nih.govtandfonline.com AKR1B10, purified from human liver cytosol, has also been identified as a significant reductase in the activation of dolasetron. researchgate.net

Once formed, hydrodolasetron undergoes further metabolism through several pathways, primarily glucuronidation and hydroxylation. hres.cadrugbank.comfda.gov A significant portion of hydrodolasetron is eliminated through renal excretion after being metabolized. drugbank.comnih.gov Hydroxylation of hydrodolasetron is mainly carried out by the cytochrome P450 enzyme CYP2D6. fda.govnih.govfda.gov This process involves the oxidation of the indole (B1671886) aromatic ring at various positions. nih.govtaylorandfrancis.com Following hydroxylation, the resulting metabolites, along with hydrodolasetron itself, can be conjugated with glucuronic acid, forming glucuronides which are then excreted. taylorandfrancis.comfda.govnih.gov The glucuronide of hydrodolasetron is the most abundant conjugate found in urine. nih.gov

In addition to hydroxylation and glucuronidation, N-oxidation represents another metabolic route for hydrodolasetron. nih.gov This pathway is mediated by both CYP3A and flavin monooxygenase. fda.govfda.govfda.gov However, the N-oxide of hydrodolasetron is considered a minor metabolite, constituting a small fraction of the administered dose recovered in urine. fda.govnih.gov

The reduction of the prochiral carbonyl group of dolasetron to the chiral secondary alcohol of hydrodolasetron is a stereoselective process. nih.gov The enzymatic reduction predominantly forms the (+)-(R)-enantiomer of hydrodolasetron. nih.gov In humans, the enantiomeric ratio of the (+)-(R)-enantiomer to the (S)-enantiomer in urine is approximately 90:10. nih.govnih.gov This stereoselectivity is significant because the (+)-(R)-enantiomer is the more pharmacologically active form. nih.gov In vitro studies using human whole blood have confirmed this stereoselective reduction, demonstrating a similar enantiomeric composition to that observed in vivo. nih.gov Further metabolism of the hydrodolasetron enantiomers by human liver microsomes shows only minor stereoselectivity, indicating that the observed enantiomeric ratio is primarily due to the initial stereoselective reduction. nih.gov

Systemic Exposure and Disposition Studies

The systemic exposure to dolasetron is characterized by the rapid appearance and subsequent elimination of its active metabolite, hydrodolasetron. After oral administration, hydrodolasetron reaches peak plasma concentrations in about 1 hour. fda.govhres.cahres.ca Following intravenous administration, peak concentrations of hydrodolasetron are observed approximately 0.6 hours after the infusion ends. hres.cafda.gov

The apparent absolute bioavailability of oral dolasetron, based on hydrodolasetron levels, is approximately 75%. hres.cahres.cahres.ca Food does not significantly impact the bioavailability of orally administered dolasetron. hres.cahres.cahres.ca Hydrodolasetron is widely distributed throughout the body, with a mean apparent volume of distribution of 5.8 L/kg. hres.cafda.govhres.ca It is 69-77% bound to plasma proteins, with about 51% binding to α1-acid glycoprotein. hres.cafda.govhres.ca

Hydrodolasetron is eliminated from the body through multiple routes, with about two-thirds of an administered dose recovered in the urine and one-third in the feces. hres.cafda.govhres.ca The elimination half-life of hydrodolasetron is approximately 8.1 hours after oral administration and 7.3 hours after intravenous administration. fda.govhres.ca

Pharmacokinetic parameters for hydrodolasetron have been studied in various populations. The pharmacokinetics are generally linear and similar between men and women. hres.cafda.govhres.ca While age does not significantly affect the clearance of hydrodolasetron in adult cancer patients, severe hepatic or renal impairment can decrease its apparent clearance. drugs.comhres.cahres.ca

Pharmacokinetic Parameters of Hydrodolasetron

| Parameter | Oral Administration | Intravenous Administration |

| Time to Peak Concentration (Tmax) | ~1 hour fda.govhres.cahres.ca | ~0.6 hours hres.cafda.gov |

| Elimination Half-life (t½) | ~8.1 hours fda.govhres.ca | ~7.3 hours hres.ca |

| Apparent Absolute Bioavailability | ~75% hres.cahres.cahres.ca | N/A |

| Apparent Volume of Distribution (Vd) | 5.8 L/kg hres.cahres.ca | 5.8 L/kg fda.gov |

| Plasma Protein Binding | 69-77% hres.cahres.ca | 69-77% fda.gov |

| Apparent Clearance (CL/F) | 13.4 mL/min/kg fda.gov | 9.4 mL/min/kg drugbank.comfda.gov |

Metabolic Pathways of Dolasetron and Hydrodolasetron

| Process | Parent Compound/Metabolite | Enzyme(s) Involved | Resulting Metabolite(s) |

| Reduction | Dolasetron | Carbonyl Reductase, AKR1C1, AKR1C2, AKR1C4, AKR1B10 fda.govfda.govnih.govnih.govresearchgate.net | Hydrodolasetron |

| Hydroxylation | Hydrodolasetron | CYP2D6 fda.govnih.govfda.gov | Hydroxylated metabolites |

| N-Oxidation | Hydrodolasetron | CYP3A, Flavin monooxygenase fda.govfda.govfda.gov | N-oxide of hydrodolasetron |

| Glucuronidation | Hydrodolasetron, Hydroxylated metabolites | UGTs (inferred) | Glucuronide conjugates taylorandfrancis.comfda.govnih.gov |

Plasma Concentration Profiles of Dolasetron and Hydrodolasetron

Following administration, this compound is rapidly and completely metabolized to its clinically significant active metabolite, hydrodolasetron. hres.cafda.gov Parent dolasetron is seldom detected in plasma due to this swift conversion. hres.cafda.gov After oral administration, hydrodolasetron quickly appears in the plasma, reaching maximum concentration in approximately one hour. hres.cahres.ca When administered intravenously, dolasetron is eliminated with a half-life of less than 10 minutes, while hydrodolasetron reaches its peak plasma concentration about 0.6 hours after the infusion ends. fda.govwikidoc.org The elimination half-life of hydrodolasetron is approximately 8.1 hours after oral administration and 7.3 hours following intravenous administration. hres.cawikidoc.org

Table 1: Pharmacokinetic Parameters of Hydrodolasetron in Adults

| Parameter | Oral Administration | Intravenous Administration |

|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | ~1 hour hres.cahres.ca | ~0.6 hours wikidoc.org |

| Elimination Half-life (t½) | 8.1 hours hres.ca | 7.3 hours wikidoc.org |

| Apparent Volume of Distribution (Vd) | 5.8 L/kg hres.ca | 5.8 L/kg fda.gov |

Linearity of Hydrodolasetron Pharmacokinetics

The pharmacokinetics of hydrodolasetron have been demonstrated to be linear. hres.cafda.gov Following intravenous administration, hydrodolasetron exhibits linear pharmacokinetics over a dose range of 50 to 200 mg, independent of the infusion rate. fda.govwikidoc.org Studies in cancer patients receiving intravenous infusions of 0.6 mg/kg and 1.8 mg/kg showed that the increases in peak plasma concentrations and the area under the curve (AUC) of hydrodolasetron were proportional to the dose, confirming linear pharmacokinetics within this range. nih.gov Similarly, after oral administration, peak plasma concentrations of hydrodolasetron were found to be dose-proportional. nih.gov

Clearance Mechanisms: Renal Excretion and Hepatic Metabolism

Hydrodolasetron is eliminated from the body through multiple pathways, which include both renal excretion and hepatic metabolism. fda.govnih.gov The primary metabolic processes are glucuronidation and hydroxylation. hres.cafda.gov The reduction of dolasetron to hydrodolasetron is facilitated by the enzyme carbonyl reductase. fda.govfda.gov Subsequently, the hydroxylation of hydrodolasetron is mainly carried out by the cytochrome P-450 enzyme CYP2D6, while N-oxidation is handled by both CYP3A and flavin monooxygenase. fda.govfda.gov

While multiple enzymes are involved, the clearance of hydrodolasetron can be influenced by certain conditions. In individuals with severe renal impairment, the apparent clearance of hydrodolasetron decreases by approximately 47% after intravenous administration and 44% after oral administration. fda.govfda.gov Conversely, severe hepatic impairment does not significantly alter the apparent clearance of hydrodolasetron after intravenous administration but reduces it by 42% following oral administration. fda.govdrugs.com

Mass Balance Studies and Excretion Routes (Urinary, Fecal)

Mass balance studies, often utilizing a radiolabeled compound like 14C-dolasetron, help to determine the routes of excretion for a drug. fda.govallucent.com For dolasetron, these studies have shown that approximately two-thirds of the administered dose is recovered in the urine, with the remaining one-third excreted in the feces. hres.cafda.gov A significant portion of the dose, about 53% to 61%, is excreted as unchanged hydrodolasetron in the urine. fda.govfda.gov Other metabolites found in the urine include hydroxylated glucuronides and N-oxide. fda.gov

Population Pharmacokinetic Analysis

Age-Related Pharmacokinetic Variability in Adult Patients

Pharmacokinetic studies have demonstrated that the pharmacokinetics of hydrodolasetron are similar in both young and elderly adult healthy volunteers. fda.govfda.gov The apparent clearance of hydrodolasetron following oral administration is not affected by age in adult cancer patients. hres.cahres.ca This similarity in pharmacokinetic profiles suggests that dosage adjustments based on age are generally not necessary for the elderly population. fda.govmsdmanuals.com

Pharmacokinetics in Pediatric Populations

The pharmacokinetics of hydrodolasetron in pediatric patients show notable differences when compared to adults. The apparent clearance of hydrodolasetron is higher in children and adolescents. fda.govfda.gov Specifically, it is about 1.4 to 2 times higher after intravenous administration and 1.6 to 3.4 times higher after oral administration in pediatric patients compared to adults. fda.govdrugs.com

In a study involving pediatric patients aged 2 to 11 years who received a single intravenous dose, the mean apparent clearance of hydrodolasetron was 40% greater and the terminal half-life was 36% shorter than in healthy adults. fda.govwikidoc.org Similarly, for children aged 2 to 12 years who received an oral dose, the mean apparent clearance was 34% greater and the half-life was 21% shorter than in adults. fda.govfda.gov A study in pediatric cancer patients aged 3 to 17 years found that apparent clearance values were highest and half-lives were lowest in the youngest age group (3 to 11 years). fda.gov

Table 2: Pharmacokinetic Comparison of Hydrodolasetron in Pediatric vs. Adult Populations

| Parameter | Pediatric Population | Adult Population |

|---|---|---|

| Apparent Clearance (IV) | 1.4 to 2-fold higher fda.gov | Baseline |

| Apparent Clearance (Oral) | 1.6 to 3.4-fold higher fda.gov | Baseline |

| Mean Apparent Clearance (IV, 2-11 years) | 40% greater fda.govwikidoc.org | Baseline |

| Terminal Half-life (IV, 2-11 years) | 36% shorter fda.govwikidoc.org | Baseline |

| Mean Apparent Clearance (Oral, 2-12 years) | 34% greater fda.govfda.gov | Baseline |

Influence of Hepatic Impairment on Hydrodolasetron Clearance

The liver plays a role in the elimination of hydrodolasetron. However, the impact of hepatic impairment on the clearance of this metabolite differs depending on the route of administration of the parent drug, this compound.

Following intravenous administration of dolasetron, studies have shown that there are no significant differences in the apparent clearance of hydrodolasetron between healthy volunteers and individuals with hepatic impairment. nih.govfda.gov However, one study observed an increase in the mean elimination half-life of hydrodolasetron, from 6.87 hours in healthy subjects to 11.69 hours in patients with moderate to severe hepatic impairment. nih.gov

In contrast, after oral administration of dolasetron, severe hepatic impairment leads to a significant reduction in the clearance of hydrodolasetron. Research indicates that the apparent oral clearance of hydrodolasetron decreases by approximately 42% in individuals with severe hepatic impairment. hres.cahres.cadrugs.comfda.gov This reduction in clearance is accompanied by an 18% increase in the maximum plasma concentration (Cmax) in patients with moderate to severe hepatic impairment. nih.gov

| Route of Administration | Patient Population | Change in Hydrodolasetron Apparent Clearance | Reference |

|---|---|---|---|

| Oral | Severe Hepatic Impairment | 42% Decrease | nih.govhres.cahres.cadrugs.com |

| Intravenous | Severe Hepatic Impairment | Unchanged | fda.gov |

Influence of Renal Impairment on Hydrodolasetron Clearance

Renal impairment has a notable effect on the clearance of hydrodolasetron. Studies have consistently demonstrated that severe renal impairment leads to a significant decrease in the clearance of the active metabolite, regardless of whether dolasetron is administered orally or intravenously.

For patients receiving oral dolasetron, severe renal impairment results in a 44% decrease in the apparent clearance of hydrodolasetron. hres.cahres.cadrugs.comfda.govfda.gov A similar effect is observed with intravenous administration, where severe renal impairment leads to a 47% decrease in the apparent clearance of hydrodolasetron. fda.govhres.ca

| Route of Administration | Patient Population | Change in Hydrodolasetron Apparent Clearance | Reference |

|---|---|---|---|

| Oral | Severe Renal Impairment | 44% Decrease | hres.cahres.cadrugs.com |

| Intravenous | Severe Renal Impairment | 47% Decrease | fda.govhres.ca |

Comparative Pharmacokinetics in Cancer Patients Versus Healthy Volunteers

Extensive research has found that the pharmacokinetic profile of hydrodolasetron is comparable between adult cancer patients undergoing chemotherapy and healthy adult volunteers. hres.cahres.cadrugs.comfda.govwikidoc.org This similarity holds true for various pharmacokinetic parameters.

Furthermore, studies have shown that the apparent clearance of hydrodolasetron following oral administration is not influenced by age in adult cancer patients. hres.cahres.cafda.gov Research involving healthy elderly volunteers also concluded that the pharmacokinetics of hydrodolasetron were consistent with those observed in younger healthy individuals and in cancer patients. nih.gov These findings suggest that the disposition of hydrodolasetron is not significantly altered by the presence of cancer or by the administration of chemotherapeutic agents in the adult population. hres.cahres.cawikidoc.org

| Population Comparison | Key Pharmacokinetic Finding | Reference |

|---|---|---|

| Adult Cancer Patients vs. Healthy Adult Volunteers | Similar pharmacokinetics of hydrodolasetron. | hres.cahres.cadrugs.comfda.gov |

| Elderly Volunteers vs. Young Healthy Men and Cancer Patients | Consistent pharmacokinetics of the reduced metabolite (hydrodolasetron). | nih.gov |

Pharmacodynamic Research and Physiological Effects

Cardiovascular Electrophysiology

Dolasetron (B1670872) mesylate, through its active metabolite hydrodolasetron (B601787), exhibits distinct effects on the electrical conduction system of the heart. Research has focused on its potential to alter electrocardiographic (ECG) parameters, a characteristic that is not related to its primary therapeutic action as a 5-HT3 receptor antagonist. globalrph.comfda.gov These electrophysiological effects are a key consideration in its pharmacodynamic profile.

Clinical and preclinical studies have consistently demonstrated that dolasetron can cause acute and reversible prolongations of several ECG intervals. fda.govhres.ca These changes include the PR interval, QRS duration, and QTc (corrected QT) interval. hres.cafda.gov While QTc prolongation is a noted effect, it is primarily attributed to the widening of the QRS complex. globalrph.comfda.gov In certain patient populations, such as those undergoing chemotherapy or surgery, prolongation of the JT interval has also been observed. hres.cahres.ca These alterations are directly linked to the plasma concentrations of hydrodolasetron, the active metabolite of dolasetron. globalrph.comnih.gov

| ECG Interval | Observed Effect | Primary Cause/Note |

|---|---|---|

| PR Interval | Prolongation | Indicates delayed atrioventricular conduction. |

| QRS Duration | Widening | The primary contributor to QTc prolongation. fda.gov |

| QTc Interval | Prolongation | A dose-dependent effect. fda.gov |

| JT Interval | Prolongation | Observed in specific patient populations (e.g., chemotherapy patients). hres.cahres.ca |

The observed ECG interval changes are underpinned by dolasetron's influence on the fundamental processes of cardiac muscle cell electrical activity. The compound appears to affect both cardiac depolarization and, to a lesser degree, repolarization. globalrph.comfda.govhres.ca The widening of the QRS complex is a direct reflection of delayed ventricular depolarization. nih.gov The prolongation of the QTc and JT intervals suggests an additional, though less pronounced, effect on ventricular repolarization. hres.canih.gov

The leading explanation for dolasetron's effect on cardiac depolarization is the blockade of cardiac voltage-dependent sodium channels. hres.ca Research indicates that the active metabolite, hydrodolasetron, is responsible for this action. globalrph.comfda.gov In vitro studies on cloned human cardiac muscle sodium channels showed significant channel-blocking activity at specific concentrations. hres.cahres.ca This property is distinct from and unrelated to the drug's 5-HT3 receptor antagonism. globalrph.comfda.gov The blockade of these sodium channels slows the rapid influx of sodium ions that initiates the cardiac action potential, thereby slowing conduction and widening the QRS complex.

The magnitude and frequency of the ECG changes induced by dolasetron are dose-dependent. globalrph.comfda.gov These alterations are directly related to the peak plasma concentrations of the active metabolite, hydrodolasetron, rather than the parent compound, dolasetron. globalrph.comhres.cahres.ca A study in healthy adults demonstrated this relationship clearly, showing a greater increase in ECG intervals with higher intravenous doses. medscape.com

| Parameter | IV Dolasetron Dose | Mean Difference from Placebo (Baseline-Corrected) |

|---|---|---|

| QTcF Interval | 100 mg | 14.1 ms (B15284909) medscape.com |

| 300 mg | 36.6 ms medscape.com | |

| PR Interval | 100 mg | 9.8 ms fda.gov |

| 300 mg | 33.1 ms fda.gov |

Data from a study in healthy adults. QTcF refers to the QT interval corrected using Fridericia's formula. medscape.com

The ECG interval prolongations caused by dolasetron are generally acute and reversible. globalrph.comfda.gov The effects are self-limiting as the blood levels of the active metabolite, hydrodolasetron, decline. hres.cahres.ca In most individuals, these ECG changes typically return to baseline within 6 to 8 hours of administration. globalrph.comfda.gov However, in some patients, the interval prolongations have been observed to persist for 24 hours or longer. hres.cahres.ca

Due to its effects on cardiac conduction, research has highlighted the need for caution and specific monitoring in vulnerable patient populations. scholarsinmedicine.com These include patients who have or may develop prolonged cardiac conduction intervals, particularly the QTc interval. fda.gov

Identified vulnerable groups include:

Patients with congenital QT syndrome. nih.govscholarsinmedicine.com

Individuals with pre-existing heart conditions such as sick sinus syndrome, atrial fibrillation with a slow ventricular response, or myocardial ischemia. drugs.commims.com

Patients with uncorrected electrolyte abnormalities like hypokalemia or hypomagnesemia. nih.govscholarsinmedicine.com

Those taking diuretics that could induce electrolyte imbalances. nih.govscholarsinmedicine.com

Patients receiving other medications known to prolong the PR or QRS intervals (e.g., certain antiarrhythmic drugs). nih.govdrugs.com

Individuals undergoing cumulative high-dose anthracycline therapy. scholarsinmedicine.com

The elderly and patients with renal impairment. fda.govmims.com

For these at-risk patients, research suggests a monitoring strategy that includes assessing and correcting potassium and magnesium levels before treatment. fda.govmims.com Post-administration monitoring of these electrolytes and the use of ECGs are also recommended as clinically indicated. fda.govmims.com

Central Nervous System Pharmacodynamics

Investigations into the central nervous system effects of dolasetron mesylate have focused on its impact on brain electrical activity, cognitive functions, and pupillary response.

Impact on Pupil SizeResearch in healthy volunteers who received single intravenous doses of this compound found no effect on pupil size.hres.cahres.cafda.govfda.govamazonaws.com

The following table summarizes the observed central nervous system effects in research studies.

| Parameter | Study Population | Finding |

| Electroencephalography (EEG) | Healthy Volunteers | No meaningful changes in EEG tracings were observed. hres.cafda.govechemi.comnih.gov |

| Cognitive Function & Mood | Healthy Volunteers | Results from neuropsychiatric tests indicated no alteration in mood or concentration. hres.cahres.cafda.govamazonaws.com |

| Pupil Size | Healthy Volunteers | Single intravenous doses produced no effect on pupil size. hres.cahres.cafda.govamazonaws.com |

Gastrointestinal Motility Studies

The influence of this compound on the movement of contents through the digestive system has been a subject of specific investigation.

Effects on Colonic Transit TimeStudies in human subjects have demonstrated that multiple daily doses of dolasetron have no effect on colonic transit time.rxlist.comhres.cafda.govfda.govamazonaws.comglobalrph.comThis indicates that the compound does not significantly alter the speed at which food and waste move through the large intestine.

The table below outlines the findings related to gastrointestinal motility.

| Parameter | Study Population | Finding |

| Colonic Transit Time | Humans | Multiple daily doses of dolasetron had no effect on colonic transit. rxlist.comfda.govamazonaws.comglobalrph.com |

Endocrine System Investigations

The effects of this compound on the endocrine system have been evaluated, particularly concerning its influence on certain hormone levels. Research has shown that this compound has no effect on plasma prolactin concentrations. hres.cahres.cafda.govfda.govamazonaws.comglobalrph.com

The table below summarizes the findings from endocrine system investigations.

| Parameter | Study Population | Finding |

| Plasma Prolactin Concentrations | Humans | Dolasetron administration had no effect on plasma prolactin levels. hres.cahres.cafda.govglobalrph.com |

Research on Plasma Prolactin Concentrations

Investigations into the pharmacodynamic profile of this compound have included assessments of its potential effects on various physiological parameters, including endocrine function. A key area of this research has been the measurement of plasma prolactin concentrations following administration of the drug. This is a standard evaluation for compounds that interact with neurotransmitter systems, as some antiemetic drugs can influence prolactin secretion by acting on dopamine (B1211576) receptors. globalrph.comdrugbank.com

The secretion of prolactin from the anterior pituitary gland is primarily inhibited by dopamine released from the hypothalamus. nih.gov Consequently, drugs that block D2 dopamine receptors can disrupt this inhibition, leading to an increase in plasma prolactin levels, a condition known as hyperprolactinemia. nih.govnih.gov

Dolasetron and its active metabolite, hydrodolasetron, are highly selective antagonists of the serotonin (B10506) 5-HT3 receptor. hres.cafda.govglobalrph.com Critically, they exhibit a low affinity for dopamine receptors. hres.caglobalrph.comdrugbank.com This receptor binding profile suggests a low likelihood of dolasetron interfering with the dopaminergic regulation of prolactin.

Interactive Data Table: Summary of Research Findings on Dolasetron and Plasma Prolactin

| Study Population | Key Finding on Prolactin Levels | Source Citation |

| Healthy Volunteers (N=4) | This compound has no effect on plasma prolactin concentrations. | hres.ca |

| Healthy Volunteers (N=64) | This compound has no effect on plasma prolactin concentrations. | fda.govfda.govrxlist.com |

| General Statement | Dolasetron has no effect on plasma prolactin concentrations. | globalrph.comhres.carxlist.com |

Clinical Efficacy and Comparative Effectiveness Research

Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV)

The emetogenic potential of chemotherapy regimens varies, necessitating effective antiemetic prophylaxis. Dolasetron (B1670872) has been studied in the context of both acute and delayed CINV across a spectrum of chemotherapy agents.

Acute CINV occurs within the first 24 hours following chemotherapy administration. Studies have consistently demonstrated the efficacy of dolasetron in this setting. In clinical trials involving patients receiving highly emetogenic chemotherapy, such as cisplatin (B142131), intravenous dolasetron achieved complete suppression of vomiting in approximately 50% of patients. nih.gov For moderately emetogenic chemotherapy, this rate increased to a range of 60% to 80%. nih.gov

A multicenter, double-blind, randomized trial compared single intravenous doses of dolasetron mesylate with metoclopramide (B1676508) in patients receiving high-dose cisplatin. eur.nl Complete response rates (no emetic episodes and no rescue medication) were significantly higher for patients receiving dolasetron compared to those who received metoclopramide. eur.nl Specifically, complete responses were achieved by 57% and 48% of patients in the dolasetron groups, versus 35% in the metoclopramide group. eur.nl

Table 1: Efficacy of this compound vs. Metoclopramide in Acute CINV

| Treatment Group | Complete Response Rate |

|---|---|

| This compound | 57% |

| This compound | 48% |

| Metoclopramide | 35% |

Data from a multicenter, double-blind, randomized trial in patients receiving high-dose cisplatin. eur.nl

Delayed CINV, which occurs more than 24 hours after chemotherapy, remains a clinical challenge. While 5-HT3 antagonists are highly effective for acute CINV, their role in delayed emesis is less established. nih.gov One study comparing a single intravenous dose of dolasetron to multiple doses of ondansetron (B39145) in patients receiving cisplatin-based chemotherapy found low complete response rates for both drugs during the delayed period (8.0% for dolasetron and 10.9% for ondansetron). nih.gov This suggests that dolasetron, like other first-generation 5-HT3 antagonists, may have limited efficacy in preventing delayed nausea and vomiting when used as a single agent. nih.gov

The effectiveness of dolasetron has been evaluated across various chemotherapy regimens with differing emetogenic potentials. For highly emetogenic chemotherapy, intravenous dolasetron has demonstrated efficacy comparable to other 5-HT3 antagonists. nih.govfda.gov In the context of moderately emetogenic chemotherapy, oral dolasetron has been shown to be as effective as multiple oral doses of ondansetron. nih.gov The American Society of Clinical Oncology (ASCO) recommends a multi-drug regimen for the prevention of nausea and vomiting associated with highly emetogenic chemotherapy, which can include a 5-HT3 receptor antagonist like dolasetron. drugs.com For moderately emetogenic regimens, a two-drug regimen, often including a 5-HT3 antagonist, is suggested. drugs.com

Prevention of Postoperative Nausea and Vomiting (PONV)

PONV is a common complication following surgery, and 5-HT3 receptor antagonists are a mainstay of its prevention and treatment.

Multiple clinical trials have established the efficacy of dolasetron in preventing and treating PONV. A large, multicenter, randomized, double-blind trial evaluated four different intravenous doses of dolasetron compared to a placebo for the treatment of established PONV in patients who underwent outpatient surgery under general anesthesia. nih.gov All tested doses of dolasetron resulted in significantly higher complete response rates (no emetic episodes and no rescue medication) compared to placebo. nih.govcapes.gov.br The lowest effective dose demonstrated a complete response rate of 35%, compared to 11% for placebo. nih.gov

Another trial in women undergoing laparoscopic procedures found that intravenous dolasetron was statistically superior to placebo for complete response, with rates of 50% and 31%, respectively. fda.gov

Table 2: Complete Response Rates for Dolasetron vs. Placebo in PONV Treatment

| Treatment Group | Complete Response Rate |

|---|---|

| This compound | 35% |

| Placebo | 11% |

Data from a multicenter, randomized, double-blind trial in outpatient surgery. nih.gov

Comparative Clinical Trials with Other 5-HT3 Receptor Antagonists

The clinical efficacy of dolasetron has been frequently compared to other 5-HT3 receptor antagonists, such as ondansetron, granisetron (B54018), and palonosetron (B1662849).

In the prevention of acute CINV induced by highly emetogenic chemotherapy, intravenous dolasetron has been shown to be as effective as intravenous granisetron and ondansetron. nih.gov A double-blind, randomized comparison found that a single intravenous dose of this compound had comparable safety and efficacy to a single intravenous dose of ondansetron in patients receiving cisplatin chemotherapy. ascopubs.org Similarly, for moderately emetogenic chemotherapy, oral dolasetron was found to be equivalent to multiple oral doses of ondansetron. nih.gov

However, when compared to the newer, second-generation 5-HT3 receptor antagonist palonosetron, some studies have suggested a potential difference in efficacy, particularly in the prevention of delayed CINV. dovepress.comcancernetwork.com A phase III trial comparing single-dose palonosetron with dolasetron for the prevention of CINV in patients receiving moderately emetogenic chemotherapy found that palonosetron was associated with improved prevention of both acute and delayed nausea and vomiting. ijbcp.comresearchgate.net

Table 3: Comparative Efficacy of Dolasetron and Ondansetron in Acute CINV

| Parameter | Dolasetron Group | Ondansetron Group |

|---|---|---|

| Complete Response (Acute) | 36.0% | 43.6% |

| Complete Response (Delayed) | 8.0% | 10.9% |

Data from a study comparing a single IV dose of dolasetron with three IV doses of ondansetron in patients receiving cisplatin-based chemotherapy. nih.gov

This compound Versus Ondansetron

Clinical trials comparing this compound and ondansetron have been conducted in various settings, primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).

However, one multicenter, double-blind study in patients receiving moderately emetogenic chemotherapy reported that dolasetron was significantly less effective than ondansetron in the first 24 hours, with complete protection rates of 57% for dolasetron versus 67% for ondansetron. capes.gov.brnih.gov Over a 7-day period, this difference was no longer demonstrable, with equivalent complete protection rates. capes.gov.brnih.gov

In the setting of PONV, studies have shown mixed but often favorable results for dolasetron. One prospective, randomized, double-blind study in adult outpatient surgery found that significantly fewer patients treated with dolasetron (12.5 mg IV) required rescue medication compared to those who received ondansetron (4 mg IV) (40% vs. 70%, respectively). nih.govscdi-montpellier.fr Other studies in specific surgical populations, such as gynecological procedures, found no statistically significant difference in preventing PONV between dolasetron and ondansetron. nih.govoup.com Similarly, a study in children found that oral dolasetron and oral ondansetron were both more effective than placebo but not significantly different from each other in reducing PONV over 24 hours. cambridge.org

| Indication | Study Population | Dolasetron Efficacy | Ondansetron Efficacy | Outcome | Reference |

|---|---|---|---|---|---|

| Cisplatin-Induced Emesis | 609 cancer patients | 44.4% complete response (1.8 mg/kg) | 42.7% complete response (32 mg) | Comparable efficacy | ascopubs.org |

| Moderately Emetogenic CINV (Acute) | 696 cancer patients | 57% complete protection | 67% complete protection | Ondansetron superior | capes.gov.brnih.gov |

| Moderately Emetogenic CINV (7 days) | 696 cancer patients | 36% complete protection | 39% complete protection | Equivalent efficacy | capes.gov.brnih.gov |

| PONV Treatment (Outpatient Surgery) | 92 adult patients | 40% required rescue | 70% required rescue | Dolasetron superior | nih.govscdi-montpellier.fr |

| PONV Prophylaxis (Gynecological Surgery) | High-risk patients | No statistical difference in emesis | No statistical difference in emesis | No significant difference | nih.gov |

This compound Versus Granisetron

Comparisons between this compound and granisetron have also yielded important clinical data. In a large, multicentre, double-blind trial for preventing acute CINV in patients receiving high-dose cisplatin, single intravenous doses of this compound (1.8 mg/kg and 2.4 mg/kg) and granisetron (3 mg) were found to be equally effective. nih.gov Complete response rates were 54% for dolasetron 1.8 mg/kg, 47% for dolasetron 2.4 mg/kg, and 48% for granisetron, with no statistical difference between the groups. nih.gov

Conversely, some studies suggest potential differences in efficacy, particularly in the context of PONV and specific patient genotypes. One study found that for PONV prevention, a complete response was more frequent in the granisetron group (54.7%) compared to the dolasetron group (38.7%). researchgate.netnih.gov This study linked the difference to the CYP2D6 genotype, suggesting that individuals who are ultrarapid metabolizers of drugs via this enzyme may experience reduced efficacy with dolasetron. researchgate.netnih.gov

An open-label pilot study comparing oral dolasetron (100 mg) to oral granisetron (2 mg) for acute CINV in patients on highly emetogenic chemotherapy found that granisetron provided significantly greater control. nih.gov In this small study of 26 patients, 69.2% of the granisetron group had total control of nausea and vomiting compared to 23.1% in the dolasetron group. nih.govdovepress.com However, other research has found no significant clinical difference when granisetron was substituted for dolasetron for CINV. dovepress.com A network meta-analysis of 65 trials also suggested that granisetron may be more effective than dolasetron at preventing postoperative nausea and vomiting. nih.gov

| Indication | Study Population | Dolasetron Efficacy | Granisetron Efficacy | Outcome | Reference |

|---|---|---|---|---|---|

| High-Dose Cisplatin CINV | 474 cancer patients | 54% complete response (1.8 mg/kg) | 48% complete response (3 mg) | Equally effective | nih.gov |

| PONV Prophylaxis | 150 adult patients | 38.7% complete response | 54.7% complete response | Granisetron superior | researchgate.netnih.gov |

| Acute CINV (Oral) | 26 cancer patients | 23.1% total control | 69.2% total control | Granisetron superior | nih.gov |

This compound Versus Palonosetron

Palonosetron is a second-generation 5-HT3 receptor antagonist with a longer half-life and higher binding affinity, which may confer advantages, particularly in preventing delayed CINV. nih.govresearchgate.net

| Indication | Time Period | Dolasetron Efficacy (CR) | Palonosetron Efficacy (CR) | Outcome | Reference |

|---|---|---|---|---|---|

| Moderately Emetogenic CINV | Acute (0-24h) | 52.9% | 63.0% | Comparable efficacy | nih.gov |

| Moderately Emetogenic CINV | Delayed (24-120h) | 39% | 54% | Palonosetron superior | tandfonline.com |

| MEC/HEC CINV (Pooled Data) | Delayed (>24-120h) | 45% | 57% | Palonosetron superior | nih.govd-nb.info |

| MEC/HEC CINV (Pooled Data) | Overall (0-120h) | 40% | 51% | Palonosetron superior | nih.govd-nb.info |

This compound Versus Metoclopramide

Metoclopramide, a dopamine (B1211576) receptor antagonist, was a standard antiemetic before the advent of 5-HT3 receptor antagonists. jscimedcentral.com Comparative studies have generally shown the superiority of dolasetron and other 5-HT3 antagonists over metoclopramide. nih.govtargetedonc.com

In a multicentre, double-blind trial with 226 patients receiving high-dose cisplatin, this compound was significantly more effective than metoclopramide. eur.nl Complete responses were achieved by 57% of patients in the 1.8 mg/kg dolasetron group, compared to 35% in the metoclopramide group. eur.nl The median time to the first emetic episode was also significantly longer with dolasetron (>24 hours) than with metoclopramide (5.5 hours). eur.nl

For preventing PONV following hysterectomy, oral dolasetron was found to be more effective than intravenous metoclopramide or a placebo. nih.gov Dolasetron significantly reduced the postoperative nausea and vomiting score compared to both metoclopramide and placebo. nih.gov

| Indication | Study Population | Dolasetron Efficacy | Metoclopramide Efficacy | Outcome | Reference |

|---|---|---|---|---|---|

| High-Dose Cisplatin CINV | 226 cancer patients | 57% complete response (1.8 mg/kg) | 35% complete response | Dolasetron superior | eur.nl |

| PONV Prophylaxis (Hysterectomy) | 150 patients | Significantly reduced vomiting vs. metoclopramide | Less effective than dolasetron | Dolasetron superior | nih.gov |

| High-Dose Cisplatin CINV | 226 cancer patients | Median time to emesis: >24.0h | Median time to emesis: 5.5h | Dolasetron superior | eur.nl |

Subgroup Analysis of Efficacy

Gender-Related Efficacy Differences

Subgroup analyses of clinical trials have identified gender as a significant predictor of response to antiemetic therapy. Consistently across studies of 5-HT3 receptor antagonists, men have shown higher response rates in preventing CINV compared to women. nih.gov

In a study comparing dolasetron and granisetron, gender was noted as a significant predictor of complete response, with males having higher response rates. nih.gov Similarly, a study comparing dolasetron to metoclopramide also found that males had higher response rates. eur.nl A pooled analysis of seven randomized controlled trials with over 4,900 patients treated with dolasetron, granisetron, or ondansetron found that, on average, 58% of men responded to treatment compared with 45% of women. nih.gov The reasons for this disparity are not fully understood but are a consistent finding in CINV research.

Pharmacogenomics Research and Genotype Phenotype Relationships

Cytochrome P450 2D6 (CYP2D6) Genotype and Hydrodolasetron (B601787) Exposure

The metabolism of dolasetron (B1670872) is heavily reliant on the cytochrome P450 2D6 (CYP2D6) enzyme, which is known for its high degree of genetic polymorphism. nih.govoup.comnih.gov This genetic variability leads to different enzyme activity levels among individuals, which in turn significantly impacts the pharmacokinetics of dolasetron. Dolasetron itself is a prodrug that is rapidly converted to its active metabolite, hydrodolasetron. nih.gov Over 90% of dolasetron is metabolized via CYP2D6. nih.gov

Individuals can be classified into distinct metabolizer phenotypes based on their CYP2D6 genotype: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive (normal) metabolizers (EMs), and ultrarapid metabolizers (UMs). mdpi.com Research has shown that plasma concentrations of hydrodolasetron are approximately threefold higher in individuals who are CYP2D6 poor metabolizers compared to extensive metabolizers. nih.gov Conversely, those with a genotype that leads to increased CYP2D6 activity (ultrarapid metabolizers) metabolize dolasetron more quickly, resulting in lower serum concentrations of the active compound. oup.com This demonstrates a clear gene-dose effect, where the number and type of functional CYP2D6 alleles directly influence the systemic exposure to hydrodolasetron.

CYP2D6 Polymorphisms and Clinical Outcomes Research

The significant influence of CYP2D6 polymorphisms on hydrodolasetron exposure has led to research into whether these genetic differences affect clinical outcomes, such as the efficacy of dolasetron in preventing nausea and vomiting. The hypothesis is that ultrarapid metabolizers might experience therapeutic failure due to lower plasma concentrations of the active metabolite, while poor metabolizers might have a more pronounced response.

Studies investigating this relationship have produced mixed results. Some research indicates that ultrarapid metabolizers may have a reduced response to 5-HT3 antagonists that are CYP2D6 substrates. drugbank.comresearchgate.net For instance, one study on the prevention of postoperative nausea and vomiting found that patients with a CYP2D6 genotype predicting an ultrarapid metabolizer status had a significantly higher frequency of vomiting when treated with dolasetron compared to those treated with granisetron (B54018) (a 5-HT3 antagonist not primarily metabolized by CYP2D6). nih.gov In this study, all six ultrarapid metabolizers who received dolasetron experienced vomiting. clinpgx.org

However, other studies have not found a clinically significant correlation between CYP2D6 metabolizer status and the clinical efficacy of dolasetron. nih.govclinpgx.org Despite the pharmacokinetic variability, the resulting differences in hydrodolasetron concentrations may not always translate into a discernible difference in antiemetic effect for all patients. nih.gov The complexity of the mechanisms underlying nausea and vomiting, which involve multiple neurotransmitter pathways, may account for these discrepancies. oup.com

Implications for Personalized Antiemetic Therapy

The current body of pharmacogenomic research on dolasetron and CYP2D6 presents a nuanced picture for personalized medicine. While the link between CYP2D6 genotype and hydrodolasetron pharmacokinetics is well-established, the evidence linking genotype to clinical efficacy is less clear. nih.gov

As a result, routine CYP2D6 genotyping to guide dolasetron therapy is not currently a standard clinical practice. The Clinical Pharmacogenetics Implementation Consortium (CPIC) has provided recommendations for other 5-HT3 antagonists like ondansetron (B39145), suggesting alternative agents for CYP2D6 ultrarapid metabolizers, but specific guidelines for dolasetron are not as well-defined. nih.gov

The potential for personalizing antiemetic therapy remains an area of interest. Identifying a patient's CYP2D6 status could be beneficial in specific situations, such as when a patient experiences an unexpected lack of efficacy. oup.com In such cases, a patient with an ultrarapid metabolizer genotype might benefit from an alternative antiemetic that is not metabolized by CYP2D6, such as granisetron. oup.comdrugbank.com However, further large-scale, prospective studies are needed to more clearly define the patient populations that would benefit most from a genotype-guided approach to dolasetron therapy. nih.gov

Drug Drug Interaction Studies

Interactions with Cytochrome P-450 System Modulators

The metabolism of hydrodolasetron (B601787) involves the cytochrome P-450 (CYP) enzyme system, specifically CYP2D6 for hydroxylation and CYP3A and flavin monooxygenase for N-oxidation. fda.govdrugs.comfda.gov Consequently, drugs that inhibit or induce these enzymes can alter the pharmacokinetics of hydrodolasetron.

Coadministration of dolasetron (B1670872) with cimetidine (B194882), a nonselective inhibitor of the cytochrome P-450 system, has been shown to increase the systemic exposure to hydrodolasetron. hres.cahres.ca In a study involving healthy subjects who received 200 mg of dolasetron daily along with 300 mg of cimetidine four times daily for seven days, the steady-state area under the plasma concentration-time curve (AUCss(0-24)) of hydrodolasetron increased by 24%. nih.gov This was accompanied by a 19% decrease in the apparent clearance of hydrodolasetron and a 15% increase in its maximum plasma concentration (Cmax,ss). nih.gov Another source reported a similar 24% increase in hydrodolasetron blood levels with cimetidine coadministration. rxlist.com Despite these changes, dosage adjustments for dolasetron are not generally recommended when coadministered with cimetidine due to the small magnitude of the effect and favorable safety profile. nih.gov

Conversely, coadministration with potent cytochrome P-450 inducers like rifampin can decrease the systemic exposure to hydrodolasetron. hres.cahres.ca In the same crossover study with healthy subjects, the administration of 200 mg of dolasetron daily with 600 mg of rifampin daily resulted in a 28% decrease in the mean steady-state AUCss(0-24) of hydrodolasetron. nih.gov This was associated with a 39% increase in apparent oral clearance and a 17% decrease in the Cmax,ss of hydrodolasetron. nih.gov Another source reported a similar 28% decrease in hydrodolasetron blood levels with rifampin coadministration. rxlist.com As with cimetidine, no dosage adjustments for dolasetron are typically recommended with concomitant rifampin administration based on the modest pharmacokinetic changes and safety data. nih.gov

Table 1: Effect of CYP450 Modulators on Hydrodolasetron Pharmacokinetics

| Coadministered Drug | Effect on Hydrodolasetron AUC | Effect on Hydrodolasetron Cmax | Effect on Hydrodolasetron Clearance |

|---|---|---|---|

| Cimetidine | Increased by 24% nih.gov | Increased by 15% nih.gov | Decreased by 19% nih.gov |

| Rifampin | Decreased by 28% nih.gov | Decreased by 17% nih.gov | Increased by 39% nih.gov |

Coadministration with Cardiovascular Agents and Electrolyte Modulators

Given dolasetron's potential to affect cardiac conduction, particularly by prolonging ECG intervals, its interaction with other cardiovascular drugs and agents that can cause electrolyte imbalances is a key consideration. fda.govhres.ca

Caution is advised when administering dolasetron to patients taking diuretics that have the potential to induce electrolyte abnormalities, such as hypokalemia or hypomagnesemia. fda.govnih.govfda.gov These electrolyte disturbances can increase the risk of cardiac conduction prolongation, particularly the QTc interval. fda.govnih.gov Therefore, it is recommended to correct hypokalemia and hypomagnesemia before administering dolasetron. nih.govdrugs.com No specific pharmacokinetic interaction studies between dolasetron and all diuretics are available, but coadministration with furosemide (B1674285) showed no effect on the clearance of hydrodolasetron. fda.govfda.govhres.ca

Dolasetron should be used with caution in patients receiving antiarrhythmic drugs or other medications that can prolong the QT interval. fda.govnih.govfda.gov The coadministration of such agents may result in additive effects on QT prolongation. mims.compdr.netahajournals.org Particular caution is warranted with Class I and III antiarrhythmic drugs. mims.comahajournals.org The risk of QT prolongation is also a concern when dolasetron is used with other drugs known to have this effect, such as certain antipsychotics and antibiotics. ahajournals.orgdrugbank.com

The concomitant administration of dolasetron mesylate with the beta-blocker atenolol (B1665814) has been shown to decrease the clearance of hydrodolasetron by approximately 27%. fda.govfda.govhres.cahres.carxlist.com While the clinical significance of this interaction is not fully established, it highlights the potential for specific cardiovascular drugs to alter the pharmacokinetics of dolasetron's active metabolite. In contrast, no effect on the clearance of hydrodolasetron was observed with the coadministration of other cardiovascular drugs like nifedipine, diltiazem, ACE inhibitors, and verapamil. fda.govfda.govhres.ca

Table 2: Interaction Profile with Specific Cardiovascular Agents

| Coadministered Drug | Effect on Hydrodolasetron Clearance |

|---|---|

| Atenolol | Decreased by ~27% fda.govfda.govhres.cahres.carxlist.com |

| Furosemide | No effect fda.govfda.govhres.ca |

| Nifedipine | No effect fda.govfda.govhres.ca |

| Diltiazem | No effect fda.govfda.govhres.ca |

| ACE Inhibitors | No effect fda.govfda.govhres.ca |

Interactions with Central Nervous System Depressants

While this compound itself is not classified as a central nervous system (CNS) depressant, its concomitant use with substances that do have CNS depressant effects warrants caution. Studies in healthy volunteers receiving single intravenous doses showed no meaningful changes in EEG tracings or alterations in mood or concentration. fda.govhres.ca However, the potential for additive effects exists. The risk or severity of CNS depression can be increased when dolasetron is combined with a wide range of medications that act on the central nervous system. drugbank.com

In preclinical animal studies, high oral or intravenous doses of dolasetron resulted in CNS effects, including depression and convulsions in mice and rats. hres.ca This suggests that at high concentrations, the compound can have central effects. Therefore, co-administration with other CNS depressants could theoretically enhance these effects.

Below is a table summarizing examples of drug classes that may have an increased risk of CNS depression when used with this compound. drugbank.com

| Drug Class/Agent | Potential Interaction with Dolasetron |

| Benzodiazepines (e.g., Alprazolam) | Increased risk or severity of CNS depression. drugbank.com |

| Barbiturates (e.g., Butabarbital) | Increased risk or severity of CNS depression. drugbank.com |

| Anesthetics (e.g., Desflurane) | Increased risk or severity of CNS depression. drugbank.com |

| Certain Antihistamines | Increased risk or severity of CNS depression. drugbank.com |

| Ergot Alkaloids (e.g., Ergometrine) | Increased risk or severity of CNS depression. drugbank.com |

Serotonin (B10506) Syndrome Considerations

A significant and potentially fatal risk associated with this compound, a 5-HT3 receptor antagonist, is the development of serotonin syndrome. fda.govfda.gov This condition occurs when there is an excess of serotonergic activity in the central nervous system. medicalnewstoday.com Reports have indicated that the development of serotonin syndrome is most often associated with the concurrent use of 5-HT3 receptor antagonists and other serotonergic drugs. fda.govfda.gov Symptoms can manifest within hours of taking the causative medications and include agitation, confusion, rapid heart rate, dilated pupils, muscle spasms, and excessive sweating. medicalnewstoday.com Patients should be monitored for the emergence of serotonin syndrome, and if symptoms occur, treatment with dolasetron and the concomitant serotonergic drug should be discontinued (B1498344) in favor of supportive care. fda.govfda.gov

Concomitant Use with Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

The risk of serotonin syndrome is particularly pronounced with the co-administration of dolasetron and specific classes of antidepressants known for their serotonergic activity. The development of serotonin syndrome has been explicitly reported with the concomitant use of 5-HT3 receptor antagonists and drugs such as SSRIs and SNRIs. fda.govfda.gov

The table below outlines the primary drug classes of concern.

| Drug Class | Examples | Potential Interaction with Dolasetron |

| Selective Serotonin Reuptake Inhibitors (SSRIs) | e.g., Sertraline, Fluoxetine | Increased risk of serotonin syndrome. fda.govfda.govmedicalnewstoday.com |

| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | e.g., Desvenlafaxine, Duloxetine | Increased risk of serotonin syndrome. drugbank.comfda.govfda.gov |

| Monoamine Oxidase Inhibitors (MAOIs) | - | Increased risk of serotonin syndrome. fda.govfda.govmims.com |

| Other Serotonergic Agents | Fentanyl, Lithium, Tramadol, Mirtazapine | Increased risk of serotonin syndrome. fda.govfda.govmims.com |

Impact on Anesthesia Recovery Time Research

Conversely, a 2003 study published in the British Journal of Anaesthesia reported that dolasetron prophylaxis reduced post-anesthesia recovery time in patients who received a remifentanil infusion during monitored anesthesia care for extracorporeal shock wave lithotripsy. dntb.gov.ua This suggests that under specific anesthetic protocols, such as those involving the opioid remifentanil, dolasetron may have a beneficial effect on recovery duration. dntb.gov.ua The discrepancy indicates that the effect of dolasetron on recovery time may be dependent on the specific anesthetic agents used.

Effects on Antitumor Activity of Chemotherapeutic Agents in Preclinical Models

Preclinical research has been conducted to ensure that this compound does not interfere with the efficacy of cancer treatments it is often administered alongside. The results from these studies are clear and consistent. In murine models, this compound did not inhibit the antitumor activity of four different chemotherapeutic agents. fda.govhres.carxlist.comfda.govhres.ca This finding is crucial as it supports the use of dolasetron for managing chemotherapy-induced nausea and vomiting without compromising the therapeutic effect of the anticancer drugs.

The table below details the specific chemotherapeutic agents tested in these preclinical models. fda.govhres.carxlist.comfda.govhres.ca

| Chemotherapeutic Agent | Preclinical Model | Finding |

| Cisplatin (B142131) | Murine Model | No inhibition of antitumor activity. fda.govhres.carxlist.comfda.govhres.ca |

| 5-Fluorouracil | Murine Model | No inhibition of antitumor activity. fda.govhres.carxlist.comfda.govhres.ca |

| Doxorubicin | Murine Model | No inhibition of antitumor activity. fda.govhres.carxlist.comfda.govhres.ca |

| Cyclophosphamide | Murine Model | No inhibition of antitumor activity. fda.govhres.carxlist.comfda.govhres.ca |

Preclinical Safety and Toxicology Research

Carcinogenicity Studies in Rodent Models

Long-term carcinogenicity studies have been conducted for dolasetron (B1670872) mesylate in both mice and rats to assess its tumorigenic potential.

In a 24-month oral carcinogenicity study performed on CD-1 mice, a statistically significant (P<0.001) increase in the combined incidence of hepatocellular adenomas and carcinomas was observed. nih.govhres.ca This effect was noted specifically in male mice. hres.canih.gov In contrast, the same study found no increased incidence of liver tumors in female mice at any dose tested. nih.govhres.cafda.gov A separate 24-month study in Sprague-Dawley rats found no evidence of tumorigenicity with oral administration of dolasetron mesylate in either male or female rats. nih.govhres.cafda.gov

The development of liver tumors in male CD-1 mice was found to be dose-dependent. A significant increase in hepatocellular adenomas and carcinomas was seen at doses of 150 mg/kg/day and higher. nih.govnih.gov However, no increase in liver tumors was observed at a dose of 75 mg/kg/day in male mice. nih.govhres.cafda.gov Female mice showed no tumorigenic effects at doses up to 300 mg/kg/day. nih.govhres.cafda.gov

In the 24-month study on Sprague-Dawley rats, this compound was not tumorigenic at doses up to 150 mg/kg/day in males and up to 300 mg/kg/day in females. nih.govhres.cafda.gov

| Species (Strain) | Sex | Dose (mg/kg/day) | Tumorigenic Finding |

|---|---|---|---|

| Mouse (CD-1) | Male | 75 | No increase in liver tumors nih.govhres.cafda.gov |

| ≥150 | Statistically significant increase in combined hepatocellular adenomas and carcinomas nih.govnih.gov | ||

| Female | ≤300 | No increase in liver tumors nih.govhres.cafda.gov | |

| Rat (Sprague-Dawley) | Male | ≤150 | Not tumorigenic nih.govhres.cafda.gov |

| Female | ≤300 | Not tumorigenic nih.govhres.cafda.gov |

Reproductive and Developmental Toxicology Studies

This compound has been evaluated for its effects on fertility and fetal development in animal models. Studies found that the compound did not affect fertility or reproductive performance in female rats at oral doses up to 100 mg/kg/day and in male rats at oral doses up to 400 mg/kg/day. nih.govfda.govrxlist.com

Teratology studies have been conducted in pregnant rats and rabbits. nih.govnih.govfda.govfda.gov These studies have not revealed any evidence of harm to the fetus due to this compound. nih.govnih.govfda.govfda.gov The assessments were performed in pregnant rats with oral doses up to 100 mg/kg/day and intravenous doses up to 60 mg/kg/day. nih.govnih.govfda.gov In pregnant rabbits, the assessments involved oral doses up to 100 mg/kg/day and intravenous doses up to 20 mg/kg/day. nih.govnih.govfda.govfda.gov Across these studies, no teratogenic effects were observed. hres.cahres.ca

Acute Toxicity and Target Organ Toxicity in Animal Models

Acute toxicity studies have established lethal doses and identified key symptoms of toxicity in animal models. Single intravenous doses of this compound were lethal at 160 mg/kg in male mice and at 140 mg/kg in female mice and in rats of both sexes. nih.govfda.govfda.govfda.gov The primary symptoms of acute toxicity observed in these animals were tremors, depression, and convulsions. hres.canih.govfda.govfda.govfda.gov The onset of most clinical signs occurred within minutes of dosing. hres.ca

Despite the lethal effects at high doses, gross postmortem examinations conducted during acute toxicity studies revealed no specific target organ toxicity. hres.cahres.ca Death was determined to be a result of effects on the central nervous system. hres.cahres.ca

| Species | Route | Sex | LD50 / Lethal Dose (mg/kg) | Symptoms of Acute Toxicity |

|---|---|---|---|---|

| Mouse | Oral | Not Specified | 545 hres.ca | Tremors, depression, convulsions nih.govfda.govfda.govfda.gov |

| Intravenous | Male | 160 (Lethal Dose) nih.govfda.govfda.govfda.gov | ||

| Female | 140 (Lethal Dose) nih.govfda.govfda.govfda.gov | |||

| Rat | Oral | Not Specified | 446 hres.ca | |

| Intravenous | Both | 140 (Lethal Dose) nih.govfda.govfda.govfda.gov | Tremors, depression, convulsions nih.govfda.govfda.govfda.gov |

Advanced Analytical Methodologies for Dolasetron Mesylate and Hydrodolasetron

Spectrophotometric Quantification Methods

Spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of dolasetron (B1670872) mesylate in bulk and pharmaceutical dosage forms. ijprs.com These methods are based on the principle that the drug absorbs ultraviolet (UV) radiation at a specific wavelength.

UV Spectroscopy

Several UV spectrophotometric methods have been established for the analysis of dolasetron mesylate, including the absorbance maxima method, first-order derivative spectroscopy, and the area under the curve (AUC) technique. researchgate.net

Absorbance Maxima: In this method, the maximum absorbance (λmax) of this compound is measured. Studies have consistently identified the λmax for this compound to be around 285 nm. ijprs.comresearchgate.netijprs.com One study also reported a λmax of 281 nm in 0.1 N HCl solution. ajper.com

First-Order Derivative Spectroscopy: This technique enhances the resolution of overlapping spectra and can be used to eliminate interference from excipients. For this compound, the first-order derivative spectrum shows a maximum at 297 nm and a minimum at 272 nm, which can be utilized for quantification. researchgate.net Another study utilized a first-order derivative method at 229 nm for monitoring alkali degradation of the compound. ijprs.comijprs.com

Area Under the Curve (AUC): The AUC method involves calculating the integrated area under the UV spectrum of the drug within a specific wavelength range. For this compound, the wavelength range of 280-290 nm has been found to be suitable for analysis. researchgate.netresearchgate.net

Method Validation Parameters

The developed spectrophotometric methods have been rigorously validated according to the International Conference on Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose. ijprs.comijprs.com Key validation parameters include:

Linearity: A linear relationship between the concentration of the drug and its absorbance is essential for accurate quantification. For all three UV spectrophotometric methods (absorbance maxima, first-order derivative, and AUC), linearity has been observed in the concentration range of 10-50 μg/ml. researchgate.netresearchgate.net Another study reported linearity in the 10-100μg/ml range. ijprs.comijprs.com The correlation coefficients (r²) for these methods are typically close to 0.999, indicating a strong linear relationship. researchgate.netresearchgate.net

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. The precision of these methods is generally high, with the relative standard deviation (%RSD) being low. researchgate.net

Accuracy: Accuracy is determined by recovery studies, where a known amount of the drug is added to a sample and the percentage recovered is calculated. For this compound, recovery values are typically in the range of 98.6-99.69%, demonstrating the accuracy of the methods. researchgate.net

Sensitivity: The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantitation (LOQ). For this compound, a UV spectrophotometric method had an LOD of 1.512 µg/mL. nih.gov

Reproducibility: The ability of the method to produce consistent results when performed by different analysts, in different laboratories, or with different equipment is crucial. The validated spectrophotometric methods for this compound have demonstrated good reproducibility. researchgate.net

Chromatographic Techniques

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), offer higher selectivity and sensitivity compared to spectrophotometry and are widely used for the analysis of dolasetron and its metabolites in various matrices, including plasma. oup.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the separation and quantification of dolasetron and hydrodolasetron (B601787). Various RP-HPLC methods have been developed and validated.